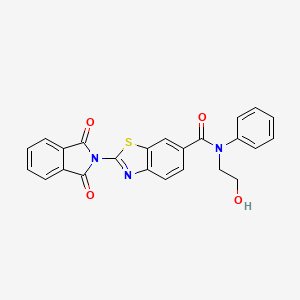
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring, a phthalimide moiety, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the phthalimide group and the hydroxyethyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phthalimide moiety can be reduced to form a phthalamide.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the phthalimide group would produce a phthalamide derivative.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydroxyethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The phthalimide moiety can interact with enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoisoindol-2-yl)-N-phenyl-1,3-benzothiazole-6-carboxamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide: Lacks the phthalimide moiety, which may reduce its ability to interact with certain biological targets.
Uniqueness
The presence of both the hydroxyethyl group and the phthalimide moiety in 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide makes it unique among similar compounds. These functional groups enhance its solubility, reactivity, and ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-13-12-26(16-6-2-1-3-7-16)21(29)15-10-11-19-20(14-15)32-24(25-19)27-22(30)17-8-4-5-9-18(17)23(27)31/h1-11,14,28H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQBROFCLHCUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


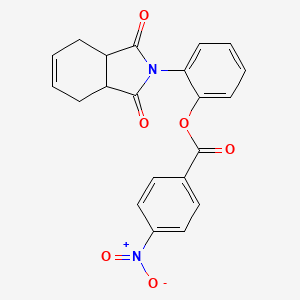
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4009692.png)
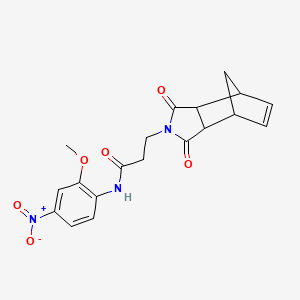
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4009709.png)
![benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate](/img/structure/B4009711.png)
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4009724.png)
![N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4009732.png)
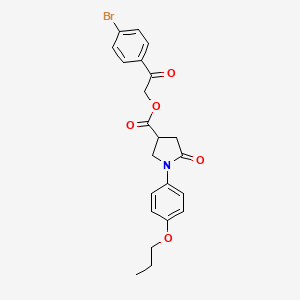
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4009757.png)
![methyl {4-[hydroxy(diphenyl)methyl]-1H-1,2,3-triazol-1-yl}acetate](/img/structure/B4009773.png)
![1,1'-[1-(5-bromo-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4009780.png)
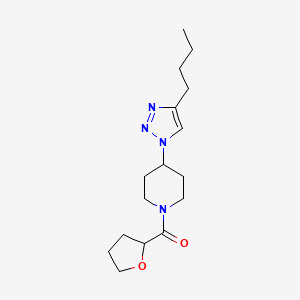

![ethyl 4-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4009797.png)
